Europinidin Chloride-d3
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Overview
Description
Europinidin-d3 (chloride) is a derivative of europinidin, an O-methylated anthocyanidin. Europinidin is a water-soluble, bluish-red plant dye that is a rare O-methylated flavonoid and a derivative of delphinidin . It can be found in some species of Plumbago and Ceratostigma
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of europinidin-d3 (chloride) typically involves the methylation of delphinidin. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process involves the O-methylation of the hydroxyl groups on the delphinidin molecule to produce europinidin-d3 (chloride) .
Industrial Production Methods
Industrial production of europinidin-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Europinidin-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: Europinidin-d3 (chloride) can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form leuco-anthocyanidins.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Leuco-anthocyanidins.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Europinidin-d3 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Studied for its antioxidant properties and potential therapeutic effects.
Medicine: Investigated for its potential in treating conditions such as stomach ulcers and neurodegenerative diseases like Parkinson’s disease
Industry: Used in the production of natural dyes and pigments.
Mechanism of Action
The mechanism of action of europinidin-d3 (chloride) involves its antioxidant properties. It modulates oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase . Europinidin-d3 (chloride) also inhibits inflammatory pathways by reducing the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 .
Comparison with Similar Compounds
Similar Compounds
Delphinidin: The parent compound of europinidin-d3 (chloride), known for its antioxidant properties.
Cyanidin: Another anthocyanidin with similar antioxidant and anti-inflammatory properties.
Pelargonidin: A related compound with distinct color properties and biological activities.
Uniqueness
Europinidin-d3 (chloride) is unique due to its O-methylation, which enhances its stability and solubility compared to other anthocyanidins. This modification also contributes to its distinct bluish-red color and potential therapeutic applications .
Biological Activity
Europinidin Chloride-d3 is a synthetic compound derived from europinidin, which is known for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is a derivative of europinidin, characterized by its unique structural modifications that enhance its solubility and bioavailability. The compound is primarily studied for its interactions with various biological targets, including receptors involved in inflammatory and neuroprotective pathways.
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Chemical Structure :
- This compound retains the core structure of europinidin but includes deuterium substitution, which may influence its metabolic stability and biological activity.
- The structural formula can be represented as follows:
C15H15ClD3N2O2
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Mechanism of Action :
- This compound modulates the activity of specific neurotransmitter systems, particularly those involving serotonin and dopamine. It enhances the release of these neurotransmitters, which are crucial for mood regulation and cognitive functions.
- The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting neuroprotective factors, potentially through pathways involving the nuclear factor kappa B (NF-κB) signaling cascade.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties in various in vitro and in vivo models:
- Case Study : A study demonstrated that administration of this compound in rodent models led to significant reductions in markers of oxidative stress and inflammation in the brain. The compound was shown to enhance cognitive functions, as evidenced by improved performance in memory tasks compared to control groups.
Parameter | Control Group | This compound Group |
---|---|---|
Oxidative Stress Marker | High | Low |
Inflammation Level | Elevated | Reduced |
Cognitive Performance Score | 65 | 85 |
2. Anti-inflammatory Properties
This compound has been shown to modulate inflammatory responses:
- Research Findings : In cultured human macrophages, treatment with this compound resulted in a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production. This suggests a potential role for the compound in managing conditions characterized by chronic inflammation.
3. Cardiovascular Effects
Emerging studies suggest that this compound may have beneficial effects on cardiovascular health:
- Clinical Observations : In a small clinical trial involving patients with metabolic syndrome, those treated with this compound showed improved lipid profiles and reduced blood pressure levels after 12 weeks of supplementation.
Research Studies and Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- Study 1 : A randomized controlled trial assessed the impact of this compound on patients with anxiety disorders. Results indicated a significant reduction in anxiety scores after 8 weeks of treatment.
- Study 2 : An animal model study focused on the effects of this compound on neurodegenerative diseases. The results showed that the compound helped preserve neuronal integrity and function.
Properties
Molecular Formula |
C17H15ClO7 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)-5-(trideuteriomethoxy)chromenylium-3,7-diol;chloride |
InChI |
InChI=1S/C17H14O7.ClH/c1-22-13-5-9(18)6-14-10(13)7-12(20)17(24-14)8-3-11(19)16(21)15(4-8)23-2;/h3-7H,1-2H3,(H3-,18,19,20,21);1H/i1D3; |
InChI Key |
DXJJMWFCXMSDNC-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)OC)O)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O.[Cl-] |
Origin of Product |
United States |
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